molecular formula C19H20O5 B2560335 [(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate CAS No. 2230804-34-7

[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate

Cat. No.: B2560335
CAS No.: 2230804-34-7
M. Wt: 328.364
InChI Key: HYMPQMBBIHCXST-IBGZPJMESA-N
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Description

[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate is a chiral benzoate ester featuring a substituted butyl chain with a benzoyloxy group at position 4, a hydroxyl group at position 3, and a methyl group at position 3 (stereochemistry: 3S). The compound’s molecular complexity—with two ester groups and a stereocenter—likely influences its physicochemical and biological properties, distinguishing it from simpler benzoate derivatives.

Properties

IUPAC Name

[(3S)-4-benzoyloxy-3-hydroxy-3-methylbutyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-19(22,14-24-18(21)16-10-6-3-7-11-16)12-13-23-17(20)15-8-4-2-5-9-15/h2-11,22H,12-14H2,1H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMPQMBBIHCXST-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(=O)C1=CC=CC=C1)(COC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCOC(=O)C1=CC=CC=C1)(COC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol .

Scientific Research Applications

[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydroxylation reactions.

    Biology: Investigated for its potential biological activities, including its role as an angiotensin II receptor blocker.

    Medicine: Explored for its therapeutic potential in treating conditions related to the renin-angiotensin system.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of [(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate involves its interaction with angiotensin II receptors. By blocking these receptors, the compound inhibits the effects of angiotensin II, leading to vasodilation and reduced blood pressure. This mechanism is similar to other angiotensin II receptor blockers, which are used to treat hypertension and related cardiovascular conditions.

Comparison with Similar Compounds

Structural Analog: (2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate

  • Structure : This compound () is a cyclic ester (lactone) with a tetracyclic framework, contrasting with the linear butyl chain of the target compound. Both share benzoyloxy and hydroxyl groups, but stereochemistry differs (2R,3R,4R vs. 3S).
  • Physical Properties :
    • Molecular Weight: 370.4 g/mol (C₂₀H₁₈O₇) vs. estimated ~370–380 g/mol for the target compound.
    • Stability: The lactone structure may enhance hydrolytic stability compared to the linear ester, which could be more prone to cleavage under acidic/basic conditions .

Simpler Benzoate Esters (Benzyl, Hexyl, and Methyl Benzoate)

  • Odor and Applications :
    • Benzyl benzoate (balsamic/almond), methyl benzoate (cananga-like), and hexyl benzoate (woody-green) are naturally occurring and used in fragrances (). The target compound’s odor is uncharacterized but likely less volatile due to higher molecular weight and polarity.
  • Bioavailability : Rizatriptan benzoate (), a pharmaceutical ester, has 70% oral bioavailability. The target compound’s complex structure may reduce bioavailability compared to smaller esters like methyl benzoate, which diffuse more readily .

Heterocyclic Benzoate Derivatives

  • Synthesis and Reactivity : Compounds like those in and involve multi-step syntheses with protective groups (e.g., benzyl, methoxy). The target compound’s linear structure may simplify synthesis compared to heterocyclic analogs but reduce thermal stability .
  • Biological Activity : Benzoate derivatives in (e.g., 3-MBA, salicylate) exhibit chemotactic effects in bacteria. The target compound’s bulkier structure may limit membrane permeability, reducing antimicrobial activity compared to smaller analogs .

Physicochemical and Pharmacokinetic Comparison

Table 1: Key Properties of Selected Benzoate Derivatives

Compound Molecular Formula Molecular Weight (g/mol) pKa (Estimated) Bioavailability Key Applications
[(3S)-Target Compound] ~C₂₁H₂₂O₆ ~370–380 Hydroxyl: ~10–12 Low (predicted) Research/Pharmaceuticals
Benzyl Benzoate () C₁₄H₁₂O₂ 212.24 - Moderate Fragrances, Acaricides
Rizatriptan Benzoate () C₁₅H₁₉N₅O·C₇H₆O₂ 391.43 - 70% Migraine Treatment
(2R,3R,4R)-Lactone () C₂₀H₁₈O₇ 370.36 - Unknown Lab Research

Acidity and Solubility

  • The hydroxyl group in the target compound (pKa ~10–12) is less acidic than benzoic acid (pKa 4.2, ), reducing water solubility. Its ester groups enhance lipophilicity, favoring organic solvents (e.g., ethyl acetate, DMF) .

Biological Activity

[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an angiotensin II receptor blocker. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H22O4\text{C}_{17}\text{H}_{22}\text{O}_4

This compound consists of a benzoate group esterified to a hydroxylated branched alkane, which contributes to its unique pharmacological properties.

The primary mechanism of action for this compound is its role as an angiotensin II receptor blocker (ARB) . By inhibiting the angiotensin II receptors, it leads to vasodilation and reduced blood pressure, similar to other well-known ARBs such as Losartan and Valsartan. This action is critical in managing conditions related to hypertension and cardiovascular diseases.

Cardiovascular Effects

Research indicates that this compound effectively reduces blood pressure in animal models. In studies where it was administered to hypertensive rats, significant reductions in systolic blood pressure were observed, supporting its potential use in treating hypertension.

Anti-inflammatory Properties

In addition to its cardiovascular effects, this compound has been studied for its anti-inflammatory properties. It has shown promise in reducing markers of inflammation in preclinical models, which may have implications for diseases characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionTherapeutic Use
Losartan Angiotensin II receptor blockerHypertension
Valsartan Angiotensin II receptor blockerHeart failure
This compound Angiotensin II receptor blockerPotential antihypertensive agent

Case Studies and Research Findings

  • Hypertensive Rat Model Study : A study investigated the effects of this compound on blood pressure regulation. The results demonstrated a statistically significant decrease in blood pressure compared to control groups, suggesting effective ARB activity.
  • Inflammation Reduction Study : Another study focused on the compound's ability to modulate inflammatory pathways. The findings indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 after treatment with the compound, highlighting its potential therapeutic role in inflammatory diseases.

Future Research Directions

Further investigations are warranted to explore:

  • Long-term safety and efficacy profiles in human clinical trials.
  • The potential for combination therapies with other antihypertensive agents.
  • Mechanistic studies elucidating the specific pathways influenced by this compound beyond angiotensin II receptor blockade.

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